

# In-Depth Technical Guide: Kinase Selectivity Profile of Dasatinib

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## Compound of Interest

Compound Name: Anticancer agent 26

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This technical guide provides a comprehensive overview of the kinase selectivity profile of Dasatinib, a potent multi-targeted tyrosine kinase inhibitor used in cancer therapy. The document details its inhibitory activity against a broad panel of kinases, the experimental methodologies used for these assessments, and the key signaling pathways modulated by this anticancer agent.

## Introduction to Dasatinib

Dasatinib is an orally available, small-molecule inhibitor targeting multiple tyrosine kinases. It is notably effective against the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Beyond BCR-ABL, Dasatinib also potently inhibits SRC family kinases (SRC, LCK, YES, FYN), c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor  $\beta$  (PDGFR $\beta$ ) at nanomolar concentrations.[1][3] Its ability to bind to both the active and inactive conformations of the ABL kinase domain allows it to overcome resistance to first-generation inhibitors like imatinib.[1]

## Kinase Selectivity Profile of Dasatinib

The therapeutic efficacy and potential off-target effects of a kinase inhibitor are defined by its selectivity profile. Dasatinib is characterized as a multi-targeted inhibitor. The following table

summarizes the inhibitory activity of Dasatinib against a panel of selected kinases, with lower IC50 or Kd values indicating higher potency and binding affinity, respectively.

Kinase Target	IC50 (nM) or Kd (nM)	Kinase Family	Reference
Primary Targets			
ABL1	<1	Tyrosine Kinase	
SRC	<1	Tyrosine Kinase	
LCK	<1	Tyrosine Kinase	
YES1	<1	Tyrosine Kinase	
FYN	<1	Tyrosine Kinase	
KIT	1-10	Tyrosine Kinase	
PDGFRB	1-10	Tyrosine Kinase	
EPHA2	1-10	Tyrosine Kinase	
Selected Off-Targets			
EGFR	>1000	Tyrosine Kinase	
ERBB2	>1000	Tyrosine Kinase	
JAK2	>1000	Tyrosine Kinase	
BTK	1-10	Tyrosine Kinase	
TEC	1-10	Tyrosine Kinase	
DDR1	10-100	Tyrosine Kinase	

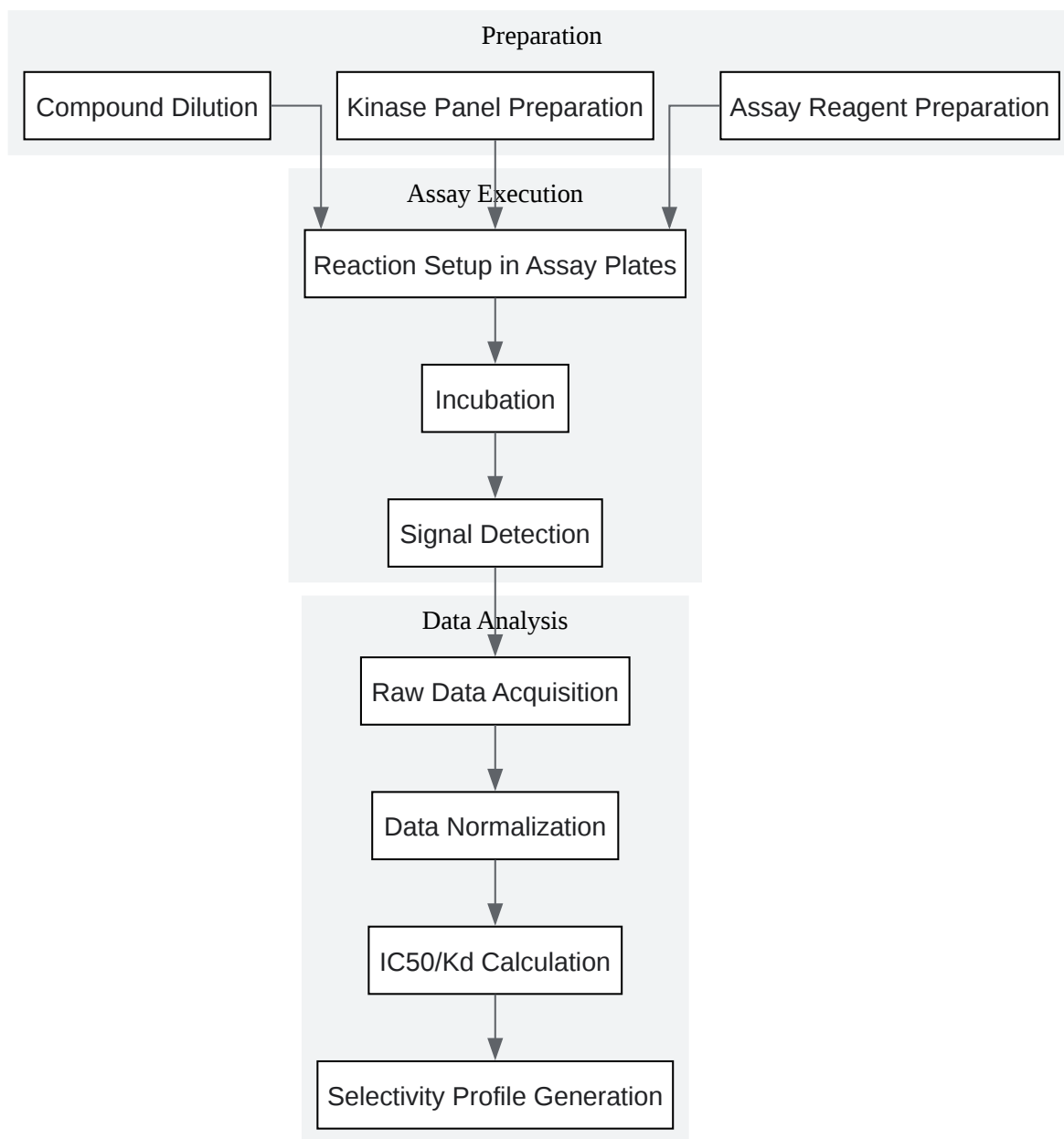
Note: The IC50 and Kd values are compiled from various sources and may exhibit variations depending on the specific assay conditions.

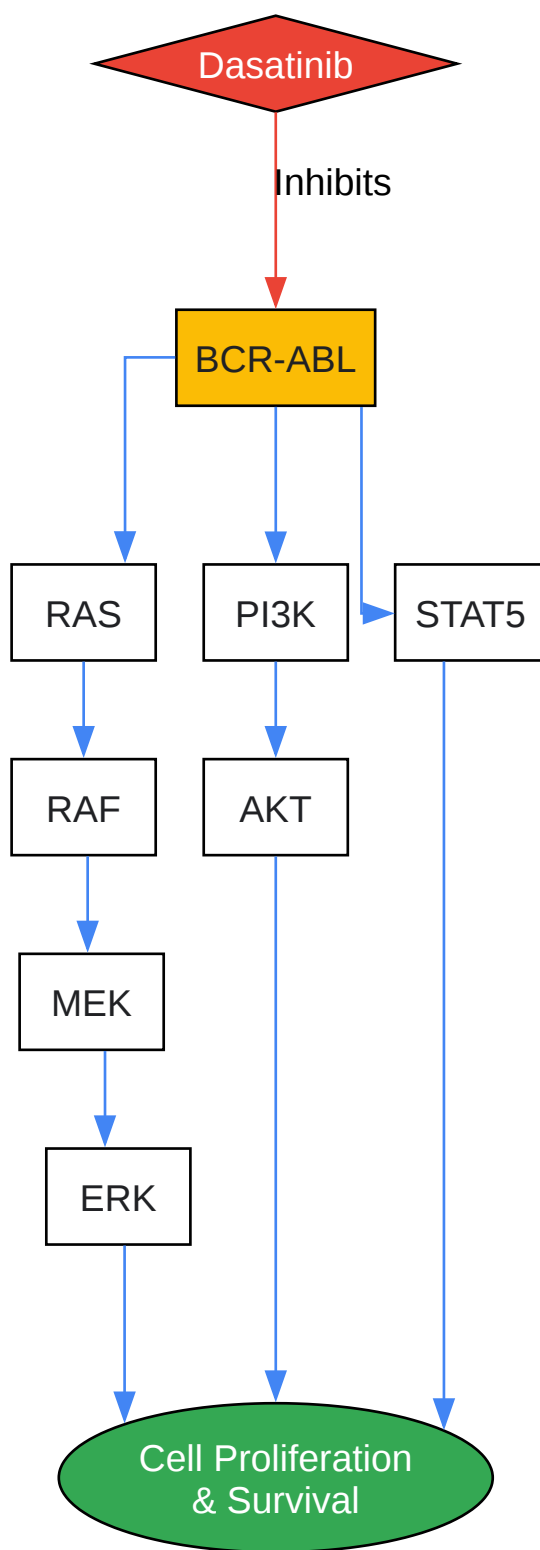
## Experimental Protocols for Kinase Profiling

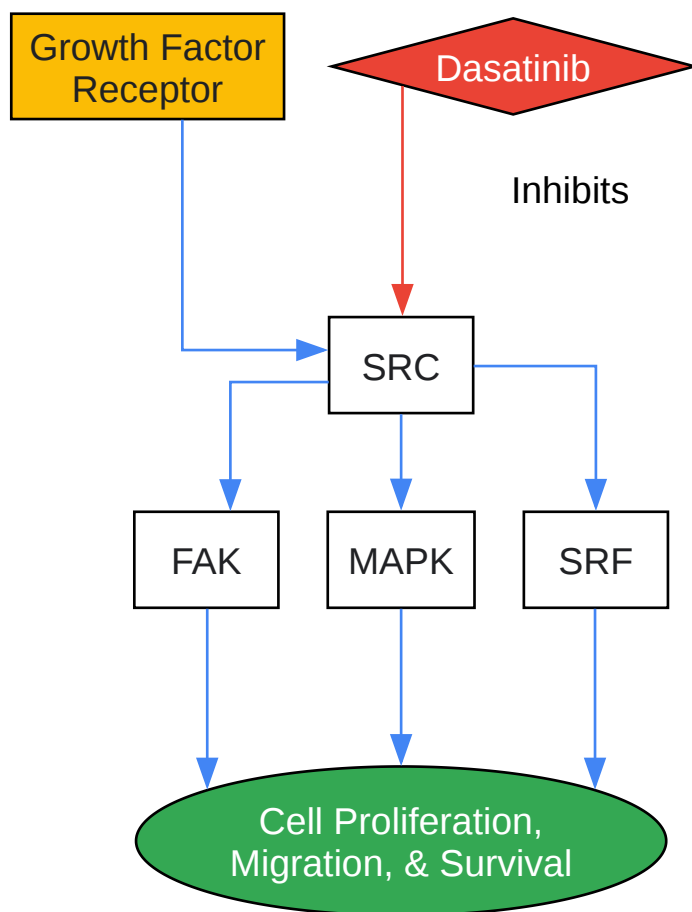
The determination of a kinase inhibitor's selectivity profile is achieved through robust and standardized experimental assays. The following outlines a general workflow and specific methodologies commonly employed.

## General Experimental Workflow for Kinase Selectivity Profiling

The process of determining the kinase selectivity profile of a compound like Dasatinib involves several key stages, from initial sample preparation to data analysis.







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## References

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